Product packaging for Fmoc-Tyr(PO3Me2)-OH(Cat. No.:CAS No. 127633-36-7)

Fmoc-Tyr(PO3Me2)-OH

Cat. No.: B557245
CAS No.: 127633-36-7
M. Wt: 511.5 g/mol
InChI Key: ZQHCDMSMVMNCER-DEOSSOPVSA-N
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Description

Significance of Tyrosine Phosphorylation in Biological Systems

Tyrosine phosphorylation is a vital post-translational modification where a phosphate (B84403) group is added to a tyrosine residue of a protein. wisdomlib.orgwikipedia.org This process acts as a molecular switch, profoundly influencing a protein's function, localization, and interaction with other proteins. wikipedia.org It is a cornerstone of signal transduction, the mechanism by which cells communicate and respond to their environment. wikipedia.orgwikipedia.org

This reversible modification is tightly regulated by two opposing families of enzymes: protein tyrosine kinases (PTKs), which catalyze the addition of the phosphate group, and protein tyrosine phosphatases (PTPs), which remove it. sigmaaldrich-jp.comwikipedia.org The balance between kinase and phosphatase activity is crucial for maintaining cellular homeostasis.

Tyrosine phosphorylation is integral to a vast array of cellular functions:

Signal Transduction : It is a key step in many signaling pathways that control cell growth, proliferation, differentiation, and metabolism. wikipedia.orgwikipedia.org For instance, the binding of growth factors like insulin (B600854) to their receptors activates the receptor's intrinsic tyrosine kinase activity, initiating a cascade of downstream phosphorylation events. wisdomlib.orgwikipedia.org

Cellular Development : From the differentiation of stem cells to the guidance of axons in the nervous system, tyrosine phosphorylation plays a critical role in the development and function of organisms. nih.gov

Gene Regulation : The phosphorylation state of certain proteins can influence the formation of transcription factors, thereby regulating which genes are expressed. wikipedia.org

Immune Response : In plants and animals, tyrosine phosphorylation is important for immunity and cellular defense mechanisms. portlandpress.com

Disruptions in the normal patterns of tyrosine phosphorylation are implicated in numerous diseases, including cancer and metabolic disorders, making the enzymes involved prime targets for therapeutic intervention. wikipedia.org

Role of Synthetic Phosphopeptides in Chemical Biology

The study of phosphorylation-dependent biological processes is often hampered by the low abundance of phosphorylated proteins in cells and the difficulty in isolating a single, homogeneously phosphorylated form of a protein. kinasebiotech.comrsc.org Chemical synthesis provides a powerful solution by enabling the production of well-defined phosphopeptides—short, synthetic fragments of proteins containing a phosphate group at a specific site. kinasebiotech.comnih.gov

These synthetic phosphopeptides, created using building blocks like Fmoc-Tyr(PO3Me2)-OH, are indispensable tools in chemical biology for several reasons:

Investigating Enzyme Specificity : They serve as substrates to study the specificity of protein tyrosine kinases and phosphatases, helping to elucidate which amino acid sequences these enzymes recognize. nih.govnih.gov

Probing Protein-Protein Interactions : Many signaling pathways rely on specialized domains, such as the SH2 domain, that specifically recognize and bind to phosphotyrosine residues. Synthetic phosphopeptides are used to study the binding affinities and specificities of these interactions. sigmaaldrich-jp.comnih.gov

Developing Inhibitors and Probes : Synthetic phosphopeptides and their analogues can be designed as inhibitors of kinases or phosphatases, providing valuable tools for research and potential therapeutic leads. kinasebiotech.com

Generating Antibodies : Phosphopeptides are used as antigens to generate antibodies that can specifically recognize the phosphorylated form of a protein, enabling researchers to track phosphorylation events within a cell. rsc.org

In essence, the chemical synthesis of phosphopeptides allows researchers to dissect complex signaling networks by providing precisely defined molecular probes that mimic segments of phosphorylated proteins. kinasebiotech.comrsc.org This enables a level of detailed investigation that is often unattainable through purely biological methods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H26NO8P B557245 Fmoc-Tyr(PO3Me2)-OH CAS No. 127633-36-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(4-dimethoxyphosphoryloxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26NO8P/c1-32-36(31,33-2)35-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHCDMSMVMNCER-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COP(=O)(OC)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433636
Record name Fmoc-Tyr(PO3Me2)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127633-36-7
Record name Fmoc-Tyr(PO3Me2)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Integration of Fmoc Tyr Po3me2 Oh in Solid Phase Peptide Synthesis Spps Methodologies

Challenges in Phosphopeptide Synthesis with Fmoc-Tyr(PO3Me2)-OH

Post-Synthetic Cleavage and Deprotection Challenges

The final stages of SPPS, involving cleavage from the resin and removal of side-chain protecting groups, are critical for obtaining the target peptide. For peptides incorporating this compound, these steps are associated with several potential complications.

Potential for Dephosphorylation During Cleavage

While the dimethyl phosphate (B84403) moiety is relatively robust, it can be susceptible to dephosphorylation under prolonged exposure to harsh acidic conditions or in the presence of certain scavengers used in cleavage cocktails researchgate.netresearchgate.netcaymanchem.com. The methyl ester linkages within the phosphate group can undergo hydrolysis or transesterification, leading to the loss of methyl groups or the entire phosphate moiety, resulting in the formation of undesired byproducts. Research suggests that the presence of water or specific alcohols in the cleavage mixture can exacerbate this dephosphorylation process caymanchem.com.

Undesired Benzylation of Sensitive Residues

A common challenge during TFA-mediated cleavage is the potential for undesired alkylation, particularly benzylation, of sensitive amino acid residues. This occurs when scavengers, such as triisopropylsilane (B1312306) (TIS) or anisole, are used to trap reactive carbocations generated from cleaved protecting groups. If the peptide sequence contains other residues with benzyl-based protecting groups (e.g., Tyr(Bzl), Ser(Bzl), Cys(Bzl)), their cleavage can release benzyl (B1604629) carbocations. These electrophilic species can then alkylate nucleophilic residues within the peptide, such as tryptophan, methionine, cysteine, or potentially the phosphate group of the Tyr(PO3Me2) residue itself sigmaaldrich.comchempep.comresearchgate.net. Careful selection and optimization of scavengers are crucial to mitigate this side reaction.

Issues with Multiple Phosphorylated Residues

The synthesis of peptides containing multiple phosphorylated residues, including several this compound units, introduces additional complexities. These can include:

Aggregation: The polar and potentially charged nature of multiple phosphotyrosine residues can lead to increased aggregation of the peptide chain on the solid support. This aggregation can hinder the accessibility of coupling reagents to the N-terminus, thereby reducing the efficiency of subsequent coupling steps sigmaaldrich-jp.comresearchgate.netresearchgate.netresearchgate.net.

Deprotection and Cleavage Complications: The presence of numerous modified residues can complicate the final deprotection and cleavage steps. This may result in incomplete removal of protecting groups or an increased propensity for side reactions due to prolonged exposure to cleavage conditions sigmaaldrich-jp.comresearchgate.netresearchgate.netresearchgate.net.

Strategies for Mitigating Synthesis Complications

To overcome the challenges associated with incorporating this compound, particularly in complex sequences, optimized synthetic strategies are employed.

Optimized Coupling Conditions and Reagent Stoichiometry

Efficient and complete coupling of this compound is paramount for successful peptide synthesis. The sluggish coupling often observed with phosphorylated amino acids necessitates the use of optimized protocols:

Coupling Reagents: Uronium or phosphonium-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine), are highly effective for incorporating this compound sigmaaldrich-jp.compeptide.comcore.ac.uk. Carbodiimide reagents like DIC (N,N'-Diisopropylcarbodiimide) in combination with additives such as Oxyma Pure or HOBt (Hydroxybenzotriazole) also provide good results sigmaaldrich-jp.compeptide.comcore.ac.uk.

Reagent Stoichiometry: A significant stoichiometric excess of the activated this compound (typically 2-5 equivalents relative to the resin-bound peptide) and coupling reagents is generally required to drive the reaction to completion and achieve high incorporation yields chempep.comresearchgate.netpeptide.com. Increasing the concentration of DIEA, for instance, has been shown to improve coupling yields for challenging residues sigmaaldrich-jp.comchempep.compeptide.com.

Reaction Time and Repetition: Extended coupling times, often ranging from 1 to 2 hours, or performing double coupling cycles, may be necessary to ensure complete incorporation of this compound, especially in sterically hindered sequences sigmaaldrich-jp.compeptide.comcore.ac.uk.

Table 1: Comparative Coupling Efficiency of this compound

Coupling Reagent SystemStoichiometry (AA:Reagent:Base)Coupling TimeTypical Yield (%)Notes
HATU/DIEA4:4:82 hours90-95Highly effective for hindered residues; requires excess DIEA.
HBTU/DIEA4:4:82 hours88-93Similar to HATU, good for phosphorylated residues.
DIC/Oxyma4:4:41-2 hours85-90A common alternative, can be effective with sufficient excess and time.
PyBOP/DIEA4:4:82 hours75-85Less effective for phosphorylated residues compared to uronium/phosphonium salts.

Counterion Exchange and Wash Procedures

This compound is utilized in Fmoc SPPS due to the stability of its dimethylated phosphate protecting group under standard coupling and Fmoc deprotection conditions sigmaaldrich.com. During the synthesis, standard wash procedures employing solvents such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are typically used to remove excess reagents and byproducts after each coupling and deprotection step. The protected phosphate moiety is generally stable to these washes.

However, a significant consideration arises with the standard Fmoc deprotection reagent, piperidine (B6355638). Reports indicate that piperidine can lead to the cleavage of the methyl groups from the -Tyr(PO3Me2)- residue during peptide synthesis researchgate.netnih.gov. This potential instability of the methyl ester under piperidine treatment may necessitate careful optimization of wash steps following Fmoc deprotection to minimize side reactions or partial deprotection of the phosphate group itself. While specific counterion exchange protocols are not detailed for this particular derivative, general strategies for phosphorylated amino acids involve managing the counterion associated with the phosphate group to prevent unwanted reactions with activated amino acids rsc.org. For the final cleavage and deprotection, acid-catalyzed hydrolysis, typically using trifluoroacetic acid (TFA) with scavengers, is employed to regenerate the free phosphotyrosine residue sigmaaldrich.comsigmaaldrich.com.

Modified Deprotection Cocktail Compositions

The standard method for Fmoc group removal in SPPS involves using a solution of piperidine in DMF uci.edu. However, as noted, the use of piperidine with this compound can be complicated by the potential cleavage of the methyl groups from the dimethylphosphate moiety researchgate.netnih.gov. This observation suggests that while standard piperidine deprotection is widely used for many Fmoc-amino acids, it may not be optimal for this compound if complete integrity of the phosphate ester is critical during the synthesis.

While specific modified Fmoc deprotection cocktails for this compound are not extensively documented in the provided literature, the issue highlights the need for careful consideration. Alternative Fmoc deprotection reagents or modified conditions (e.g., reduced piperidine concentration, shorter reaction times, or alternative bases like DBU) might be explored to mitigate side reactions involving the phosphate ester. For the final cleavage of the peptide from the resin and removal of side-chain protecting groups, standard TFA-based cocktails are employed, often with scavengers like triisopropylsilane (TIS) and water sigmaaldrich.comsigmaaldrich.com. The regeneration of the phosphotyrosine from its protected form typically involves acid-catalyzed hydrolysis during this final cleavage step sigmaaldrich.comsigmaaldrich.com.

Automated Solid-Phase Peptide Synthesis Protocols

This compound is a valuable building block for automated SPPS, facilitating the efficient synthesis of phosphotyrosine-containing peptides sigmaaldrich.comnih.gov. Its protected phosphate group ensures compatibility with various coupling methods commonly used in automated synthesizers, such as those employing uronium-based reagents like HBTU or HATU sigmaaldrich.comscbt.comsigmaaldrich-jp.com. The derivative's properties, including its ability to enhance reactivity and promote selective coupling, contribute to its utility in constructing complex peptide sequences through automated protocols scbt.com.

The successful implementation of this compound in automated synthesis relies on its solubility in common SPPS solvents like DMF and NMP, which is essential for efficient delivery and reaction in automated systems sigmaaldrich-jp.com. While standard automated peptide synthesizers can be used, the synthesis of peptides with multiple or clustered phosphorylation sites, which may include this compound, can benefit from specialized instruments equipped with precise temperature control capabilities huji.ac.ilhuji.ac.ilresearchgate.net. These advanced systems allow for optimized coupling and deprotection conditions, which are critical for achieving high yields and purities in the synthesis of challenging phosphorylated peptides.

Resin Compatibility and Support Optimization

This compound is compatible with established Fmoc SPPS protocols and can be incorporated using standard solid supports and resins sigmaaldrich.comnih.govscribd.com. Common resins used in Fmoc SPPS, such as Wang resin, Rink amide resin, and 2-chlorotrityl chloride resin, are generally suitable for the synthesis of peptides containing this modified amino acid sigmaaldrich.comrsc.orgresearchgate.net. The choice of resin and linker can influence coupling efficiency and the ease of cleavage, and optimization may involve selecting a resin with appropriate loading capacity and linker stability for the specific peptide sequence.

The milder reaction conditions associated with Fmoc SPPS, compared to older Boc/HF-based methods, make it the preferred strategy for synthesizing peptides with post-translational modifications (PTMs) like phosphorylation, as many PTMs are not stable to harsh HF cleavage nih.gov. This compatibility allows for the introduction of this compound during chain elongation using preformed protected amino acid building blocks. While specific optimization studies detailing the performance of this compound on a wide array of resins are not extensively detailed, its general applicability in Fmoc SPPS implies robust performance with commonly employed solid supports.

Characterization and Purification of Fmoc Tyr Po3me2 Oh Derived Peptides

Chromatographic Purification Techniques

Chromatography is the cornerstone of peptide purification, separating molecules based on their physicochemical properties. For peptides containing the dimethyl-protected phosphotyrosine, a multi-modal approach is often necessary to achieve the desired level of purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method for the purification of synthetic peptides, including those derived from Fmoc-Tyr(PO3Me2)-OH. core.ac.uk This technique separates peptides based on their hydrophobicity.

Principle and Procedure: The crude peptide, cleaved from the solid support and deprotected, is dissolved in an aqueous solution and loaded onto a column packed with a nonpolar stationary phase, typically silica (B1680970) with covalently attached C8 or C18 alkyl chains. core.ac.uk Elution is achieved by applying a gradient of increasing organic solvent, most commonly acetonitrile, mixed with water. core.ac.uk An ion-pairing agent, such as trifluoroacetic acid (TFA), is usually added to both the aqueous and organic phases at a concentration of 0.1%. TFA serves to sharpen the peaks and improve resolution by forming ion pairs with charged groups on the peptide, thereby masking their polarity.

Peptides are eluted in order of increasing hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to be eluted. The presence of the Tyr(PO3Me2) residue can influence the retention time of the peptide, generally making it more hydrophilic compared to its non-phosphorylated counterpart.

Typical RP-HPLC Conditions for this compound Derived Peptides:

Parameter Condition
Column C18, Vydac (20 x 250 mm) core.ac.uk
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient Linear gradient of increasing Mobile Phase B

| Detection | UV absorbance at 214 nm and 280 nm |

The collection of fractions across the elution peak, followed by analytical RP-HPLC to assess purity, allows for the isolation of the desired peptide.

Ion Exchange Chromatography (IEC) separates molecules based on their net charge at a given pH. phenomenex.com This technique is particularly useful for separating phosphorylated peptides from their non-phosphorylated counterparts, as the phosphate (B84403) group imparts a significant negative charge. researchgate.net

Principle and Procedure: In the context of peptides containing Tyr(PO3Me2), which still possess the negatively charged phosphate group, anion-exchange chromatography can be employed. The crude peptide mixture is loaded onto a column with a positively charged stationary phase at a pH where the peptide of interest carries a net negative charge. Elution is then achieved by increasing the ionic strength of the buffer, typically with a salt gradient (e.g., NaCl or KCl), or by changing the pH to alter the charge of the peptide.

Key Considerations for IEC of Phosphopeptides:

pH Control: The pH of the mobile phase is critical as it determines the charge state of both the peptide and the stationary phase.

Salt Gradient: A shallow salt gradient generally provides better resolution.

Combined with RP-HPLC: IEC is often used as an orthogonal purification step either before or after RP-HPLC to achieve very high purity.

Spectroscopic and Analytical Validation Methods

Once a peptide is purified, its identity and purity must be confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule. bruker.comnmims.edu For peptides derived from this compound, both ¹H and ³¹P NMR are invaluable.

³¹P NMR: Is particularly useful for confirming the presence of the phosphorus atom and its chemical environment. The chemical shift of the phosphorus nucleus is sensitive to its oxidation state and bonding, thus confirming the integrity of the phosphate group.

NMR is considered a "gold standard" for the chemical structure characterization of complex biomolecules like peptides. bruker.com

Mass Spectrometry (MS) is an essential tool for determining the molecular weight of the synthesized peptide, thereby confirming its identity. sigmaaldrich-jp.comsigmaaldrich.com Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common ionization techniques used for peptide analysis.

Typical MS Data for a Peptide Containing Tyr(PO3Me2):

Technique Information Provided
ESI-MS Provides a highly accurate molecular weight of the peptide. Can be coupled directly to HPLC (LC-MS) for online analysis of purified fractions.
MALDI-TOF-MS Also provides the molecular weight and is often used for rapid screening of fractions.

| MS/MS (Tandem MS) | Involves fragmentation of the peptide ion, which can be used to confirm the amino acid sequence and locate the position of the phosphotyrosine residue. |

The observed molecular weight is compared to the theoretical calculated mass of the expected peptide sequence.

Amino Acid Compositional Analysis is a classical biochemical technique used to determine the relative abundance of each amino acid in a peptide.

Procedure: The purified peptide is hydrolyzed into its constituent amino acids by heating in 6M HCl. The resulting amino acid mixture is then separated and quantified, typically by ion-exchange chromatography followed by post-column derivatization with ninhydrin (B49086) or by pre-column derivatization followed by RP-HPLC.

This analysis confirms that the correct amino acids are present in the correct ratios, providing further evidence for the identity of the synthesized peptide. However, this method does not provide sequence information and can lead to the degradation of certain amino acids, such as tryptophan. For phosphopeptides, specific hydrolysis conditions may be required to preserve the phosphorylated residue, or it may be identified by other means.

Phosphate Content Determination

The accurate determination of phosphate content is a critical step in the characterization of synthetic phosphopeptides derived from this compound. This process verifies the successful incorporation of the phosphate group at the intended tyrosine residue and ensures the homogeneity of the final peptide product. Various analytical techniques, ranging from classical colorimetric assays to advanced mass spectrometry methods, are employed for this purpose.

Research has demonstrated the utility of several robust methods for both qualitative verification and quantitative analysis of phosphorylation. The choice of method often depends on the required sensitivity, the complexity of the peptide, and the specific information sought (e.g., presence, quantity, or position of the phosphate group).

Classical and Chromatographic Methods

A foundational method for quantifying phosphate in synthesized peptides is the colorimetric assay developed by Fiske and Subbarow. core.ac.uk This technique provides a quantitative measure of total phosphate content after its liberation from the peptide. core.ac.uk

Another widely used approach involves reversed-phase high-performance liquid chromatography (RP-HPLC). tandfonline.comtandfonline.com This method can verify the success of the phosphorylation reaction following peptide hydrolysis and derivatization. tandfonline.comtandfonline.com A gas-phase acidic hydrolysis for 1.5 hours is typically sufficient to liberate the phosphoamino acids from the peptide chain without causing their degradation. tandfonline.com After hydrolysis, the free phosphoamino acids are derivatized, commonly with 4-dimethylamino-azobenzene-4'-sulphonyl chloride (DABS-Cl), and then separated and identified by RP-HPLC. tandfonline.comtandfonline.com The dabsylated phosphoamino acids, including phosphotyrosine, are baseline separated from other acidic amino acids, allowing for clear verification. tandfonline.comtandfonline.com This approach is particularly useful for confirming the presence of phosphotyrosine in various synthetic phosphopeptides. tandfonline.com

Mass Spectrometry-Based Methods

Mass spectrometry (MS) offers high sensitivity and specificity for phosphopeptide analysis. Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a common technique used to assay the purity of synthesized peptides, which includes confirming the correct molecular mass corresponding to the phosphorylated product. core.ac.uk

More advanced MS techniques provide deeper insights. A highly selective and robust method involves coupling capillary liquid chromatography (μLC) with inductively coupled plasma mass spectrometry (ICPMS) for the specific detection of phosphorus-31 (³¹P). nih.govacs.org This setup can be run in parallel with electrospray ionization mass spectrometry (ESI-MS) to obtain molecular weight information simultaneously. nih.govacs.org A key advantage of μLC-ICPMS is that the signal intensity is directly proportional to the molar amount of ³¹P in the sample, making it an excellent tool for quantification. nih.govacs.org The detection limit for this method is approximately 0.1 pmol of an injected phosphopeptide. nih.govacs.org

Another powerful technique is infrared multiphoton dissociation two-dimensional mass spectrometry (IRMPD 2DMS). acs.org This method allows for the selective identification of phosphopeptides within a mixture without prior separation. acs.org The analysis relies on the extraction of neutral loss lines that correspond to the loss of the phosphate group during fragmentation, a characteristic signature of phosphopeptides. acs.org This approach enables confident assignment of the precursor ions and their fragments, confirming both the presence and localization of the phosphate group. acs.org

Below is a summary of the analytical methods used for phosphate content determination in synthetic peptides.

Table 1: Comparison of Analytical Methods for Phosphate Content Determination

MethodPrincipleSample PreparationKey Application/Finding
Fiske & Subbarow Assay Colorimetric detection of inorganic phosphate after its release from the peptide.Acid hydrolysis to liberate phosphate.Quantitative determination of total phosphate content in the synthesized peptide. core.ac.uk
RP-HPLC Chromatographic separation of derivatized phosphoamino acids after peptide hydrolysis.Gas-phase acidic hydrolysis followed by derivatization (e.g., with DABS-Cl).Verification of the presence of phosphoamino acids (pSer, pThr, pTyr). tandfonline.comtandfonline.com
FAB-MS Mass analysis of the intact peptide to confirm expected molecular weight.Direct analysis of the purified peptide.Assessment of peptide purity and confirmation of successful phosphorylation. core.ac.uk
μLC-ICPMS Capillary LC separation coupled with ICPMS for specific detection of ³¹P.Direct injection of peptide solution.Highly selective and quantitative detection of phosphopeptides; signal is proportional to the molar amount of phosphorus. nih.govacs.org
IRMPD 2DMS Two-dimensional mass analysis with fragmentation via infrared radiation.Direct infusion of the peptide mixture.Selective identification of phosphopeptides in a mixture by detecting the neutral loss of the phosphate group. acs.org

Applications of Fmoc Tyr Po3me2 Oh Derived Phosphopeptides in Biological Research and Drug Discovery

Advancement of Biosensor Technologies

The incorporation of phosphotyrosine-containing peptides, synthesized using Fmoc-Tyr(PO3Me2)-OH, into biosensor architectures has opened new avenues for real-time monitoring of dynamic biological processes. These peptides mimic naturally phosphorylated tyrosine residues, allowing biosensors to specifically recognize and bind to proteins involved in signal transduction pathways, such as kinases and phosphatases sigmaaldrich.commdpi.com.

Surface Plasmon Resonance (SPR) Biosensors: SPR biosensors offer a label-free and real-time method for detecting molecular interactions mdpi.comrsc.org. By immobilizing phosphopeptides derived from this compound onto the sensor surface, researchers can investigate the binding kinetics and specificity of proteins that interact with phosphorylated tyrosine residues. For instance, SPR has been employed to study post-translational modifications of proteins, including phosphorylation, by immobilizing a target protein (e.g., p53) and then introducing kinases to induce phosphorylation. Subsequent injection of binding partners (e.g., MDM2) allows for the probing of these phosphorylation events, providing insights into signaling cascades mdpi.com. The ability to monitor these interactions in real-time without the need for labeling is a significant advancement, facilitating the study of enzyme activity and protein complex formation.

Electrochemical Biosensors: Peptide-based electrochemical biosensors (PBEBs) leverage the unique properties of peptides, such as stability and selective affinity, for detecting various biomolecules, including proteins magtech.com.cnresearchgate.netmdpi.com. Phosphorylation-specific peptides synthesized using this compound can be immobilized on electrode surfaces. These peptides can act as substrates for kinases, where the enzymatic activity leads to a measurable electrochemical signal. Alternatively, they can serve as recognition elements that bind to proteins that specifically interact with phosphorylated tyrosine residues. This approach allows for sensitive and selective detection of kinases or proteins involved in phosphotyrosine-mediated signaling pathways magtech.com.cnbiorxiv.org. The development of such biosensors contributes to faster, more sensitive, and potentially point-of-care diagnostic tools for diseases linked to aberrant cell signaling.

Optical Biosensors: Optical biosensors, including fluorescent and luminescent chemosensors, have also been developed for the detection of phosphorylated peptides and proteins nih.gov. While direct use of this compound in the design of these specific optical sensors is not detailed in the provided literature, the synthesis of phosphotyrosine-containing peptides is a prerequisite for their function. These sensors often rely on changes in fluorescence or luminescence upon binding to the phosphorylated peptide motif, providing a visual or quantifiable readout of phosphorylation status. This advancement is critical for understanding the role of proximal multi-site phosphorylation in cellular processes and disease states.

Research Findings and Performance Metrics: While specific performance data (e.g., detection limits, sensitivity enhancements directly attributable to this compound derived peptides in biosensors) were not explicitly detailed in the provided search results, the general trend indicates that phosphopeptide-based biosensors offer:

Label-free detection: SPR biosensors enable real-time monitoring of binding events without the need for fluorescent or enzymatic labels mdpi.comrsc.org.

High specificity: The precise sequence and phosphorylation state of synthesized peptides allow for highly specific recognition of target proteins or enzymes magtech.com.cnresearchgate.netbiorxiv.org.

Real-time analysis: Biosensors can track dynamic changes in protein interactions and enzymatic activities as they occur mdpi.complos.org.

Potential for miniaturization and point-of-care applications: Electrochemical and optical biosensor formats lend themselves to the development of portable and user-friendly devices magtech.com.cnresearchgate.netmdpi.comnih.gov.

The use of this compound in synthesizing custom phosphopeptides is foundational for these advancements, enabling researchers to create tailored recognition elements for specific phosphorylation events and signaling molecules.

Future Directions and Emerging Methodologies in Phosphopeptide Synthesis

Advanced Solid-Phase Synthesis Techniques for Complex Phosphopeptides

Solid-phase peptide synthesis (SPPS) remains the dominant method for creating phosphopeptides. jpt.com The "building block" approach, where a pre-phosphorylated and protected amino acid like Fmoc-Tyr(PO3Me2)-OH is incorporated into the growing peptide chain, is generally favored over post-synthetic phosphorylation on the resin. csic.es This is because the latter can lead to side reactions. csic.es

Recent advancements in SPPS are focused on improving efficiency and yield, especially for complex and multi-phosphorylated peptides. Microwave-assisted SPPS has emerged as a powerful technique to accelerate synthesis times and enhance coupling efficiency, which can be particularly beneficial when dealing with the sterically hindered nature of phosphorylated amino acid derivatives. researchgate.net However, care must be taken during microwave-assisted cleavage from the resin, as it can sometimes lead to unwanted side reactions. researchgate.net

The choice of solid support and linker is also critical. The use of supports like PEGA resin with a backbone amide linker allows for the removal of side-chain protecting groups without cleaving the phosphopeptide from the support. nih.gov This enables the use of the resin-bound phosphopeptides in solid-phase pull-down assays and for studying peptide-protein interactions. nih.gov

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods offer a powerful alternative for the synthesis of phosphopeptides, particularly those that may be sensitive to the chemical conditions of traditional SPPS. nih.govresearchgate.net This approach combines the precision of chemical synthesis with the mild and specific nature of enzymatic reactions.

Enzymes can be used to selectively remove protecting groups under very mild conditions, which is advantageous for the synthesis of biologically relevant phosphopeptides that might otherwise be prone to side reactions. thieme-connect.com For instance, lipases have been successfully employed to saponify heptyl ester protecting groups at the C-terminus. thieme-connect.com This strategy allows for the construction of complex phosphopeptide fragments, such as those from the Raf-1 kinase, a key component of the Ras signal transduction pathway. thieme-connect.com The combination of chemical synthesis to assemble the peptide backbone followed by enzymatic deprotection provides a versatile and gentle route to accessing challenging phosphopeptide targets. nih.gov

Applications in Proteomics and Functional Genomics

The ability to synthesize well-defined phosphopeptides using building blocks like this compound has profound implications for proteomics and functional genomics. chemimpex.com These synthetic phosphopeptides are invaluable tools for studying the intricate roles of protein phosphorylation in cellular processes. nih.govoup.com

In the field of proteomics, synthetic phosphopeptides serve as standards for mass spectrometry-based phosphoproteomic analyses. oup.comescholarship.org They are crucial for developing and validating methods to enrich, detect, and quantify phosphorylated peptides from complex biological samples. frontiersin.orgnih.gov The low abundance of many phosphoproteins makes their detection challenging, and synthetic standards help to optimize enrichment strategies and improve the sensitivity of mass spectrometry. frontiersin.orgnih.gov

Furthermore, synthetic phosphopeptides are instrumental in functional genomics for elucidating the roles of specific phosphorylation events. oup.com They can be used as probes to identify and characterize the kinases and phosphatases that regulate protein function. By mimicking naturally occurring phosphotyrosine residues, these synthetic peptides allow researchers to investigate protein-protein interactions and dissect signaling pathways. chemimpex.comchemimpex.com This has significant implications for understanding diseases driven by aberrant phosphorylation, such as cancer, and for the development of targeted therapeutics. chemimpex.comchemimpex.com The combination of proteomic techniques with the analysis of signaling pathways using synthetic phosphopeptides offers a powerful approach to unraveling the complexities of cellular regulation. endocrine.org

Q & A

What is the structural significance of the dimethylphosphonate group in Fmoc-Tyr(PO3Me2)-OH, and how does it influence peptide synthesis?

The dimethylphosphonate group (PO3Me2) in this compound serves as a non-hydrolyzable mimic of phosphorylated tyrosine (pTyr), enabling studies of phosphotyrosine-dependent signaling pathways without enzymatic dephosphorylation. Its stability under acidic and basic conditions makes it ideal for solid-phase peptide synthesis (SPPS). However, the steric bulk of the PO3Me2 group can slow coupling kinetics during peptide assembly. To mitigate this, extended coupling times (e.g., 2–4 hours) and activating agents like HOBt/DIC are recommended .

How can researchers optimize this compound incorporation during automated peptide synthesis?

Incomplete incorporation often arises from steric hindrance or inefficient activation. Methodological optimizations include:

  • Coupling conditions : Use a 4:1 molar excess of this compound relative to resin-bound peptides.
  • Activation : Replace standard HBTU with COMU or Oxyma Pure for improved solubility.
  • Temperature : Perform couplings at 40–50°C to enhance reaction kinetics.
    Post-synthesis, validate incorporation via MALDI-TOF MS or Edman degradation to detect truncations .

What strategies prevent phosphate monodealkylation during Fmoc deprotection?

Traditional piperidine-based Fmoc removal can induce partial dealkylation of the PO3Me2 group. Substituting piperidine with 2% DBU in DMF reduces nucleophilic attack on the phosphonate while maintaining efficient Fmoc cleavage. Post-deprotection, monitor integrity via 31^{31}P NMR (expected δ: ~23 ppm for dimethylphosphonate) .

How does this compound compare to other phosphorylated tyrosine analogs in kinase binding assays?

This compound exhibits weaker binding to SH2 domains compared to native pTyr due to altered charge distribution. However, its metabolic stability makes it preferable for in vivo studies. Competitive ELISA assays using anti-pTyr antibodies (e.g., 4G10) reveal ~30% lower affinity compared to phosphorylated peptides, necessitating careful interpretation of binding data .

What analytical techniques are critical for characterizing peptides containing this compound?

  • HPLC : Use C18 columns with 0.1% TFA in water/acetonitrile gradients; retention times are typically 2–3 minutes longer than non-phosphorylated analogs due to hydrophilicity.
  • Mass Spectrometry : ESI-MS in negative ion mode detects the [M-H]⁻ ion (calc. for C29H31NO8P: 552.18 Da).
  • NMR : 1^{1}H NMR shows distinct aromatic proton shifts (δ 7.20 ppm for modified Tyr) and 31^{31}P NMR confirms phosphonate integrity .

How can researchers address solubility challenges of this compound in SPPS?

The compound’s solubility in DMF or NMP can drop below 0.1 M. Pre-dissolve it in 1:1 DMF/DCM with 0.1 M HOBt to enhance solubility. For problematic sequences, ultrasound-assisted dissolution (30–60 seconds) improves homogeneity before coupling .

What are the limitations of this compound in studying protein-protein interactions?

While it mimics pTyr, its inability to undergo phosphorylation/dephosphorylation dynamics limits studies requiring temporal regulation. For dynamic systems, photo-labile caged derivatives or enzymatically convertible analogs (e.g., Fmoc-Tyr(PO(OBzl)OH)-OH) are preferable .

How to validate the biological activity of peptides synthesized with this compound?

  • Kinase inhibition assays : Compare IC50 values against native pTyr-containing peptides.
  • Cellular uptake : Use fluorescent tags (e.g., FITC) to track intracellular localization via confocal microscopy.
  • Western blotting : Monitor downstream signaling targets (e.g., ERK1/2 phosphorylation) to confirm functional mimicry .

What synthetic alternatives exist for introducing phosphotyrosine mimics in peptides?

  • Post-synthetic phosphorylation : Use tyrosine kinases or chemical phosphorylation agents (e.g., PCl3).
  • Phosphoramidite chemistry : Incorporate phosphoramidite-modified Tyr during automated synthesis.
  • Native chemical ligation : Merge synthetic pTyr-containing fragments with larger peptides .

How does this compound perform under microwave-assisted SPPS conditions?

Microwave irradiation (50°C, 20 W) reduces coupling times by 50% but risks racemization. Use low-power settings (≤10 W) and monitor enantiomeric purity via chiral HPLC. Post-synthesis, compare retention times with standards to confirm stereochemical integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.